molecular formula C17H17NO3 B249857 N-(4-acetylphenyl)-4-ethoxybenzamide

N-(4-acetylphenyl)-4-ethoxybenzamide

Número de catálogo: B249857
Peso molecular: 283.32 g/mol
Clave InChI: BJIDTUNMZVTQSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-acetylphenyl)-4-ethoxybenzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This benzamide analogue is designed for investigational use in studying key biological pathways involved in cell proliferation and survival. Its structural framework is closely related to other acetylphenyl-benzamide compounds that have been the subject of computational and cytotoxic evaluation studies . Research on similar small molecules indicates potential application in targeting important enzymes and receptors, such as Histone Deacetylase II (HDAC II), Janus kinase 2 (JAK2), and the Epidermal Growth Factor Receptor (EGFR), which are critical targets in developing therapies for solid tumors . The mechanism of action for compounds within this class may involve enzyme inhibition, disrupting signal transduction pathways that drive cancer cell growth. Studies on analogous molecules have involved quantum calculations and molecular docking to predict their binding affinity and inhibitory potential, followed by cytotoxic evaluation on human cancer cell lines like MCF-7 and MDA-MB-231 . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. All information presented is for research and development reference.

Propiedades

Fórmula molecular

C17H17NO3

Peso molecular

283.32 g/mol

Nombre IUPAC

N-(4-acetylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H17NO3/c1-3-21-16-10-6-14(7-11-16)17(20)18-15-8-4-13(5-9-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

Clave InChI

BJIDTUNMZVTQSM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

SMILES canónico

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Origen del producto

United States
Foundational & Exploratory

Introduction: The Versatility of the Benzamide Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)amide Derivatives

Benzamide and its bioisosteric analogue, benzenesulfonamide, represent privileged scaffolds in medicinal chemistry. These structural motifs are present in a wide array of pharmacologically active compounds, owing to their unique ability to form stable, directed hydrogen bonds with biological targets.[1] The amide linkage is a cornerstone of peptide chemistry, and its presence in small molecules often facilitates strong interactions with enzyme active sites and receptors. Derivatives of this class have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][4]

This guide focuses on derivatives featuring the N-(4-acetylphenyl) moiety. The inclusion of the acetyl group provides a key hydrogen bond acceptor and a potential point for further chemical modification, while the phenyl ring serves as a rigid core for orienting substituents. By coupling this amine with substituted benzoyl or benzenesulfonyl chlorides, a diverse library of compounds can be generated. This document provides a detailed exploration of the synthesis, biological evaluation, and structure-activity relationships of N-(4-acetylphenyl)-based benzamide and benzenesulfonamide derivatives, offering insights for researchers and professionals in drug development.

PART 1: Synthesis and Characterization

The synthesis of N-(4-acetylphenyl)amide derivatives is typically achieved through a straightforward nucleophilic acyl substitution reaction. The primary amine of 4-aminoacetophenone acts as the nucleophile, attacking the electrophilic carbonyl carbon of a substituted benzoyl chloride or the sulfur atom of a benzenesulfonyl chloride.

General Synthetic Protocol: Schotten-Baumann Reaction

The reaction is commonly performed under Schotten-Baumann conditions, which involves an amine, an acyl chloride, and a base to neutralize the HCl byproduct. Pyridine is often used as both the base and a solvent.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-aminoacetophenone (1.0 equivalent) in a suitable solvent, such as pyridine or dichloromethane (CH₂Cl₂), in a round-bottom flask.[1][5]

  • Acylation: Add the desired substituted benzenesulfonyl chloride or benzoyl chloride (typically 1.0-1.2 equivalents) to the solution portion-wise at room temperature.[5]

  • Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][5]

  • Quenching & Precipitation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. This step quenches the reaction and precipitates the solid product.[1]

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any residual pyridine and salts.[5]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or acetonitrile) to afford the pure N-(4-acetylphenyl)amide derivative.[1]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

G cluster_synthesis General Synthesis Workflow reagents 4-Aminoacetophenone + Substituted Benzoyl/Benzenesulfonyl Chloride reaction Reaction (Pyridine or CH₂Cl₂, RT or Reflux) reagents->reaction Acylation quench Quenching (Ice-cold Water) reaction->quench Precipitation filtration Isolation (Vacuum Filtration) quench->filtration purification Purification (Recrystallization) filtration->purification product Pure N-(4-acetylphenyl)amide Derivative purification->product

Caption: General workflow for the synthesis of N-(4-acetylphenyl)amide derivatives.

PART 2: Biological Activities and Evaluation

This class of compounds has been investigated for a range of biological activities. The following sections detail the key findings and the experimental protocols used for their evaluation.

Antimicrobial Activity

With the rise of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority. Benzamide and sulfonamide derivatives have been extensively studied in this context.[6][7]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized protocol for its determination.[4][8]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[8]

  • Inoculation: Add a standardized inoculum of the microbial suspension (e.g., ~5 x 10⁵ CFU/mL for bacteria) to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard drug (e.g., Ciprofloxacin for bacteria, Miconazole for fungi) is also tested under the same conditions.[6][9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC.

While data specifically for N-(4-acetylphenyl)-4-ethoxybenzamide is limited, studies on structurally related benzamide and sulfonamide derivatives provide valuable insights. Generally, the antimicrobial potency is highly dependent on the nature and position of substituents on the benzoyl or benzenesulfonyl ring.

Compound ClassOrganism(s)Activity Range (MIC in µg/mL)Reference
N-Phenylbenzamide DerivativesB. dothidea, B. cinereaInhibition rates of 85-98% at 50 µg/mL[10]
N-(4-halobenzyl)amidesCandida species256 to >1024[8]
N-Benzamide DerivativesB. subtilis, E. coli3.12 to 6.25[11]
Sulfonamide Schiff BasesE. coli, P. aeruginosa, S. aureusPotent to moderate activity compared to ciprofloxacin[6]
N-acyl-α-amino acidsS. aureus, E. faecium250 to >500[4]

Note: This table summarizes findings for related compound classes to illustrate the potential of the scaffold.

The presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance antifungal activity in some series.[6] For instance, N-(4-chlorophenyl) and N-(4-bromophenyl) derivatives of hydroxybenzamide showed significant activity against both Gram-positive and Gram-negative bacteria.[11]

Anticancer Activity

The search for novel, selective, and less toxic anticancer agents is a primary focus of modern drug discovery. Benzamide derivatives have emerged as promising candidates, with some acting as Histone Deacetylase (HDAC) inhibitors or protein kinase inhibitors.[3][12][13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PPC-1, U-87) in a 96-well plate at a specific density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, by plotting absorbance against compound concentration.

cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Test Compound start->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Live Cells Convert MTT to Formazan add_mtt->formazan solubilize Solubilize Formazan (DMSO) formazan->solubilize read Measure Absorbance solubilize->read calc Calculate IC₅₀ Value read->calc

Caption: Standard experimental workflow for the MTT cell viability assay.

Studies on imidazole derivatives synthesized from 4-acetylphenylamine revealed potent anticancer activity.[14] Specifically, certain compounds showed high cytotoxicity against prostate (PPC-1) and glioblastoma (U-87) cancer cell lines, with EC₅₀ values in the low micromolar range (3.1 to 47.2 µM).[14] One candidate, compound 14 , was particularly effective against PPC-1 (EC₅₀ = 4.1 µM) and U-87 (EC₅₀ = 3.1 µM) cell lines.[14]

CompoundCell LineActivity (EC₅₀ / IC₅₀ in µM)Reference
Imidazole Derivative 14 PPC-1 (Prostate)4.1[14]
Imidazole Derivative 14 U-87 (Glioblastoma)3.1[14]
Purine-Benzamide 7 K562 (Leukemia)2.27[13]
Purine-Benzamide 7 HL-60 (Leukemia)1.42[13]
Purine-Benzamide 10 K562 (Leukemia)2.53[13]
Purine-Benzamide 10 HL-60 (Leukemia)1.52[13]

These findings underscore that the N-(4-acetylphenyl) core can be incorporated into more complex heterocyclic systems to yield potent anticancer agents. The mechanism for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[13]

Enzyme Inhibition Activity

The benzamide and sulfonamide scaffolds are known to interact with various enzymes. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease.[2][15]

The inhibitory activity against AChE is commonly measured using a spectrophotometric method developed by Ellman.

  • Reaction Mixture: In a 96-well plate, combine a buffer solution (e.g., Tris buffer, pH 7.7), the test compound at various concentrations, and the AChE enzyme.[1]

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a set time (e.g., 30 minutes) at room temperature.

  • Reaction Initiation: Add the substrate, acetylcholine iodide (AChI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to initiate the reaction.[1]

  • Detection: AChE hydrolyzes AChI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion. The rate of color formation is monitored by measuring the change in absorbance at 412 nm.

  • IC₅₀ Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

A study on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, which are structurally related to the core topic, demonstrated significant AChE inhibitory activity.[1] The introduction of a sulfonamide moiety improved activity against AChE (IC₅₀ = 8.9 µM) compared to the parent amine.[1] Further derivatization with styryl groups led to even more potent inhibitors, highlighting the tunability of this scaffold for enzyme inhibition.[1]

PART 3: Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of N-(4-acetylphenyl)amide derivatives is profoundly influenced by the chemical nature of the substituents on the aromatic rings. Synthesizing the available data allows for the deduction of key structure-activity relationships (SAR).

SAR A Region A (N-phenyl ring): The acetyl group at para-position is a key H-bond acceptor. Modifications here can influence solubility and interactions. B Region B (Amide/Sulfonamide Linker): Provides structural rigidity and crucial H-bond donor (N-H) and acceptor (C=O) sites for target binding. C Region C (Benzoyl/Benzenesulfonyl Ring): Substituents here (R) dramatically modulate activity. Halogens and electron-withdrawing groups often enhance antimicrobial/anticancer potency. img

Sources

An In-depth Technical Guide to 4-ethoxy-N-(4-acetylphenyl)benzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-ethoxy-N-(4-acetylphenyl)benzamide, a compound of interest in medicinal chemistry. Due to its status as a potentially novel or less-common chemical entity, a publicly listed CAS (Chemical Abstracts Service) number has not been identified at the time of this writing. Therefore, this document will also draw upon data from the closely related and publicly documented analog, N-(4-acetylphenyl)benzamide (CAS: 5411-13-2, 5237-29-6) , to provide a robust framework for understanding the target molecule's synthesis, properties, and potential applications.[1]

Chemical Identity and Synonyms

Systematic Name: 4-ethoxy-N-(4-acetylphenyl)benzamide

Synonyms:

  • N-(4-acetylphenyl)-4-ethoxybenzamide

  • 4'-ethoxy-N-(4-acetylphenyl)benzanilide

For the purpose of comparative analysis, the details of the related compound are as follows:

Related Compound: N-(4-acetylphenyl)benzamide[1]

  • CAS Numbers: 5411-13-2, 5237-29-6[1]

  • Molecular Formula: C₁₅H₁₃NO₂[1]

  • Molecular Weight: 239.27 g/mol [1]

  • Synonyms: 4'-Acetylbenzanilide, N-(4-Acetyl-phenyl)-benzamide, 4'-benzamidoacetophenone[1]

Physicochemical Properties (Predicted and Inferred)

The physicochemical properties of 4-ethoxy-N-(4-acetylphenyl)benzamide can be predicted based on its structure and by comparison with N-(4-acetylphenyl)benzamide. The addition of the ethoxy group is expected to influence its polarity, solubility, and other related characteristics.

PropertyPredicted Value for 4-ethoxy-N-(4-acetylphenyl)benzamideReported Value for N-(4-acetylphenyl)benzamideReference
Molecular Formula C₁₇H₁₇NO₃C₁₅H₁₃NO₂[1]
Molecular Weight 283.32 g/mol 239.27 g/mol [1]
Appearance White to off-white crystalline solid (predicted)White to off-white crystalline solid
Melting Point Expected to be a solid at room temperature.Data not consistently available, but expected to be a solid with a relatively high melting point.[2]
Solubility Predicted to be soluble in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water.Soluble in organic solvents, limited water solubility.[2]
Hydrogen Bond Donors 11[1]
Hydrogen Bond Acceptors 32[1]
Rotatable Bonds 43[1]

Synthesis and Mechanistic Insights

The synthesis of 4-ethoxy-N-(4-acetylphenyl)benzamide can be achieved through standard amide bond formation reactions. A common and effective method is the acylation of an amine with a carboxylic acid derivative, such as an acyl chloride.

Proposed Synthetic Pathway: Schotten-Baumann Reaction

A reliable method for synthesizing the target compound is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base.

Reaction Scheme:

Synthesis of 4-ethoxy-N-(4-acetylphenyl)benzamide reagent1 4-Aminoacetophenone product 4-ethoxy-N-(4-acetylphenyl)benzamide reagent1->product + reagent2 4-Ethoxybenzoyl chloride reagent2->product base Base (e.g., Pyridine, Triethylamine, or aq. NaOH) base->product Catalyst/Solvent

Sources

The Versatile 4-Aminoacetophenone Amide Scaffold: A Technical Guide to its Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoacetophenone core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active amide derivatives. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 4-aminoacetophenone amides, with a focus on their applications in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

The 4-Aminoacetophenone Scaffold: A Foundation for Diversity

4-Aminoacetophenone possesses two key reactive sites: the amino group and the acetyl group. These functional groups provide convenient handles for synthetic modification, allowing for the facile introduction of a wide range of substituents to explore chemical space and optimize biological activity. The aromatic ring also presents opportunities for substitution to further modulate the physicochemical and pharmacological properties of the resulting amide derivatives.

The amino group is readily acylated to form a variety of amides, while the acetyl group can participate in condensation reactions to yield chalcones and Schiff bases. This synthetic tractability makes 4-aminoacetophenone an attractive building block in drug discovery.[1][2]

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Derivatives of 4-aminoacetophenone have demonstrated significant potential as anticancer agents, with several classes of compounds exhibiting potent cytotoxicity against various cancer cell lines.

Chalcone and Schiff Base Derivatives

Chalcones, synthesized through the Claisen-Schmidt condensation of 4-aminoacetophenone with various aromatic aldehydes, and Schiff bases, formed by the condensation of 4-aminoacetophenone with aldehydes or ketones, are two major classes of derivatives with prominent anticancer activity.[3][4][5][6]

Design Rationale: The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues in biological targets such as enzymes and transcription factors involved in cancer progression.[3][7] For Schiff bases, the imine group (-C=N-) is crucial for their biological activity, and coordination with metal ions, such as palladium(II), can enhance their anticancer effects.[5]

Mechanism of Action: A primary mechanism of action for many anticancer 4-aminoacetophenone derivatives, particularly certain chalcones and related heterocyclic compounds, is the inhibition of tubulin polymerization.[8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have helped to elucidate the binding modes of these compounds within the colchicine pocket, guiding further structural optimization.

Another key mechanism involves the induction of apoptosis through various signaling pathways. Some derivatives have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.[9]

Structure-Activity Relationship (SAR): The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

  • Electron-withdrawing groups on the aldehyde-derived phenyl ring of chalcones often enhance cytotoxic activity.

  • Heterocyclic rings incorporated into the chalcone or Schiff base structure can lead to potent anticancer agents.

  • Metal complexation of Schiff bases with palladium(II) has been shown to significantly increase cytotoxicity against cancer cell lines.[5]

Table 1: Anticancer Activity of Representative 4-Aminoacetophenone Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Palladium(II) ComplexLigand derived from 4-aminoacetophenoneHT-108013.24 ± 1.21[5]
A-54925.24 ± 0.91[5]
MCF-738.14 ± 1.19[5]
MDA-MB-23131.21 ± 2.56[5]
Experimental Protocols

Protocol 1: General Synthesis of 4-Aminoacetophenone Chalcones [4]

  • Reactant Preparation: Dissolve 4-aminoacetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (or sodium hydroxide) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water until neutral, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[10][11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).[10]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[10]

Diagram 1: Synthetic Scheme for 4-Aminoacetophenone Chalcones

G cluster_reactants Reactants cluster_reagents Reagents 4-Aminoacetophenone 4-Aminoacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-Aminoacetophenone->Claisen-Schmidt Condensation Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Claisen-Schmidt Condensation Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Claisen-Schmidt Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Claisen-Schmidt Condensation Chalcone Derivative Chalcone Derivative Claisen-Schmidt Condensation->Chalcone Derivative

Caption: General workflow for the synthesis of chalcone derivatives.

Antimicrobial Applications: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 4-Aminoacetophenone amides, particularly chalcones and Schiff bases, have shown promising activity against a range of bacteria and fungi.[7][12]

Design Rationale: The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. The electrophilic nature of the α,β-unsaturated ketone in chalcones allows for covalent modification of microbial proteins.[3][7] The lipophilicity of the molecules can also be tuned to enhance their penetration through microbial cell membranes.

Mechanism of Action: The primary antimicrobial mechanism of chalcones is believed to involve the Michael addition of nucleophilic residues (e.g., cysteine thiols) from essential microbial enzymes and proteins to the α,β-unsaturated ketone system.[3][7] This covalent modification inactivates the proteins, leading to microbial cell death. Other proposed mechanisms include the disruption of microbial cell membranes and inhibition of efflux pumps.

Structure-Activity Relationship (SAR):

  • Substituents on the aromatic rings play a crucial role in modulating antimicrobial activity. Electron-withdrawing groups on the B-ring of chalcones generally enhance activity against both Gram-positive and Gram-negative bacteria.

  • The presence of a hydroxyl group can increase antifungal activity.

  • The planarity of the molecule can influence its ability to intercalate with DNA or interact with protein binding sites.

Table 2: Antimicrobial Activity of Representative 4-Aminoacetophenone Chalcones

DerivativeMicroorganismZone of Inhibition (mm)Reference
4-Amino-4'-chlorochalconeStaphylococcus aureus25[6]
4-Amino-3'-bromochalconeStaphylococcus aureus22[6]
4-Amino-3',4'-dimethoxychalconeStaphylococcus aureus18[6]
4-Amino-3',4',5'-trimethoxychalconeStaphylococcus aureus17[6]
Experimental Protocol

Protocol 3: Antimicrobial Susceptibility Testing (Agar Cup Plate Method) [4]

  • Medium Preparation: Prepare nutrient agar for bacteria or potato dextrose agar for fungi and sterilize.

  • Inoculation: Inoculate the sterile molten agar with the test microorganism and pour it into sterile Petri dishes.

  • Well Preparation: After solidification, create wells of a specific diameter using a sterile borer.

  • Compound Addition: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a solvent control and a standard antibiotic control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Diagram 2: Proposed Antimicrobial Mechanism of Chalcones

G Chalcone Chalcone Michael Addition Michael Addition Chalcone->Michael Addition α,β-unsaturated ketone Microbial Protein Microbial Protein Microbial Protein->Michael Addition Nucleophilic residue (e.g., Cys-SH) Inactive Protein Inactive Protein Disruption of Cellular Function Disruption of Cellular Function Inactive Protein->Disruption of Cellular Function Microbial Cell Death Microbial Cell Death Michael Addition->Inactive Protein Covalent Adduct Formation Disruption of Cellular Function->Microbial Cell Death

Caption: Covalent modification of microbial proteins by chalcones.

Anti-inflammatory Applications: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. 4-Aminoacetophenone amides, including chalcones and other derivatives, have emerged as promising anti-inflammatory agents.[7][13]

Design Rationale: The anti-inflammatory activity of these compounds is often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Mechanism of Action: Many 4-aminoacetophenone derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This is achieved through the inhibition of COX and LOX enzymes. Some compounds also act as free radical scavengers, which can mitigate oxidative stress associated with inflammation.[13]

Structure-Activity Relationship (SAR):

  • Electron-donating groups at the para-position of both aromatic rings in chalcone derivatives have been shown to enhance anti-inflammatory activity.[13]

  • The presence of a methoxy or ethoxy group on the B-ring of chalcones can lead to potent anti-inflammatory effects.[13]

  • Cyclization of chalcones to form pyrimidine derivatives can also result in compounds with significant anti-inflammatory and analgesic properties.[14]

Table 3: Anti-inflammatory Activity of Representative 4-Aminoacetophenone Derivatives

CompoundAssayActivityReference
4-Amino-4'-ethoxychalconeCarrageenan-induced rat paw edema75% inhibition[13]
4-Amino-4'-methoxychalconeCarrageenan-induced rat paw edema74% inhibition[13]
2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidineCarrageenan-induced rat paw edemaPotent activity[14]
2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidineCarrageenan-induced rat paw edemaPotent activity[14]
Experimental Protocol

Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema) [7]

  • Animal Model: Use adult rats of a specific strain and weight.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

Amides derived from 4-aminoacetophenone represent a rich source of bioactive molecules with significant potential in medicinal chemistry. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. Future research in this area should focus on:

  • Elucidation of detailed mechanisms of action for promising compounds to identify specific molecular targets.

  • Comprehensive quantitative structure-activity relationship (QSAR) studies to guide the rational design of more potent and selective derivatives.[15]

  • In vivo efficacy and toxicity studies to translate promising in vitro findings into potential clinical candidates.

  • Exploration of novel amide derivatives beyond chalcones and Schiff bases to expand the chemical diversity and biological activity of this compound class.

The continued exploration of the 4-aminoacetophenone amide scaffold holds great promise for the development of new and effective therapeutic agents to address unmet medical needs.

References

  • Reddy, N. V. L. S., et al. (2024). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. International Journal of Innovative Science and Research Technology, 9(7). Retrieved from [Link]

  • Prasad, Y. R., Rao, A. S., & Rambabu, R. (2008). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry, 20(2), 907-914.
  • Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 137. doi:10.3389/fphar.2020.00137
  • Prasad, Y. R., et al. (2016). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone. Google Patents.
  • Prasad, Y. R., et al. (2008). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). ResearchGate. Retrieved from [Link]

  • Prasad, Y. R., et al. (2016). Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Cram. Retrieved from [Link]

  • Jinzeel, H. A. (2015). Synthesis, Characterization and Evaluation the Biological Activity of New Heterocycle Compounds Derived from 4-Aminoacetophenone.
  • Prasad, Y. R., et al. (2008). SYNTHESIS AND STUDIES OF ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITY OF SOME NEW 4 -AMINO CHALCONES. TSI Journals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Organic Syntheses. Retrieved from [Link]

  • Kaur, R., et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Current Bioactive Compounds, 12(1), 46-55. doi:10.2174/1871523015666160114092144
  • Asian Journal of Chemistry. (2008). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

  • Liu, J., et al. (2015). Structure-based modification of 3-/4-aminoacetophenones giving a profound change of activity on tyrosinase: from potent activators to highly efficient inhibitors. European Journal of Medicinal Chemistry, 93, 399-410. doi:10.1016/j.ejmech.2015.02.013
  • El-Subbagh, H. I., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6693. doi:10.3390/molecules26216693
  • Lloyd, J., et al. (2001). Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. Journal of Medicinal Chemistry, 44(23), 3764-3767. doi:10.1021/jm015505u
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

  • PubChem. (n.d.). 4-acetyl-N-[4-(acetylamino)phenyl]benzamide. PubChem. Retrieved from [Link]

  • Singh, P., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35. doi:10.2174/1573406416666201106105303
  • Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Han, M., et al. (2024). Anticancer mechanisms and anticancer applications of AMPs. International Journal of Nanomedicine, 19, 1037-1058. doi:10.2147/IJN.S444743
  • Scilit. (2026). Controlled Release of 4-Aminoacetophenone by Janus Amphiphilic Graphene Oxide Initiates Antitumor Activity and Apoptotic Breast Cancer Cell Death In Vitro. Scilit. Retrieved from [Link]

  • SSRN. (n.d.). Design, synthesis, and evaluation of in-vivo, ex-vivo, biological activities, molecular docking and ADME/T studies of the p-aminophenol derivatives. SSRN. Retrieved from [Link]

  • Palomba, M., et al. (2000). Anti-inflammatory and analgesic amides: new developments. Archiv der Pharmazie, 333(1), 17-26.
  • ResearchGate. (n.d.). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. Retrieved from [Link]

  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 10(12), 2066-2085. doi:10.1002/cmdc.201500392

Sources

Solubility Profile of N-(4-acetylphenyl)-4-ethoxybenzamide in Dimethyl Sulfoxide (DMSO): A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

Introduction: The Critical Role of DMSO and Solubility

In the landscape of preclinical research, dimethyl sulfoxide (DMSO) stands as an unparalleled solvent. Its capacity to dissolve an exceptionally broad range of both polar and nonpolar compounds makes it indispensable for preparing high-concentration stock solutions for chemical libraries.[1][2][3] The subject of this guide, N-(4-acetylphenyl)-4-ethoxybenzamide, is an amide-containing aromatic compound whose therapeutic potential can only be explored through rigorous in vitro and in vivo testing—processes that begin with its dissolution.

An accurate understanding of a compound's maximum solubility in DMSO is not merely a procedural step; it is a critical data point that dictates the upper concentration limit for biological assays, prevents compound precipitation that can lead to erroneous results, and informs downstream formulation strategies.[4] This document provides the scientific rationale and a validated experimental workflow to precisely determine this value for N-(4-acetylphenyl)-4-ethoxybenzamide.

Physicochemical Rationale for Solubility in DMSO

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the respective molecules.

  • N-(4-acetylphenyl)-4-ethoxybenzamide: This molecule possesses several key functional groups that influence its polarity and potential for intermolecular interactions:

    • An amide linkage (-CONH-) , which is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

    • An acetyl group (-COCH₃) , containing a polar carbonyl moiety that is a strong hydrogen bond acceptor.

    • An ethoxy group (-OCH₂CH₃) , which introduces some lipophilicity but also features an ether oxygen that can act as a hydrogen bond acceptor.

    • Two phenyl rings , which are nonpolar and can participate in van der Waals forces and π-π stacking interactions.

  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is a potent solvent for a multitude of compounds.[1] Its key feature is the highly polar sulfoxide bond (S=O), where the oxygen atom is an exceptionally strong hydrogen bond acceptor.[2] It lacks a hydrogen bond-donating group, which prevents it from self-associating to the same extent as protic solvents like water.

The Solvation Mechanism: The dissolution of N-(4-acetylphenyl)-4-ethoxybenzamide in DMSO is driven by favorable dipole-dipole interactions and hydrogen bonding. The potent hydrogen bond accepting capacity of the DMSO sulfoxide oxygen will strongly interact with the amide N-H of the solute. Furthermore, the polar acetyl and amide carbonyl groups will engage in strong dipole-dipole interactions with the S=O group of DMSO. This network of interactions effectively overcomes the solute-solute forces within the crystal lattice, leading to solvation.

Quantitative Solubility Determination: The Shake-Flask Method

To obtain the most accurate and definitive measure of a compound's solubility, the thermodynamic equilibrium solubility must be determined. The gold-standard technique for this is the Shake-Flask Method.[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a value that is independent of dissolution rate.

While kinetic solubility methods offer higher throughput, their results can sometimes be misleading.[6] For establishing a definitive profile, the Shake-Flask method is unparalleled in its reliability.

Proposed Quantitative Data Summary

The experimental protocol detailed below is designed to generate the data required to complete the following summary table.

ParameterValueUnitMethod
Thermodynamic Equilibrium SolubilityTo be determinedmg/mL or mMShake-Flask Method
Temperature25 °C (or other specified)°CTemperature-controlled incubator
Equilibration Time24 - 48 hourshoursOrbital Shaker
Analytical TechniqueHPLC-UV-High-Performance Liquid Chromatography

Experimental Protocol: Determining Equilibrium Solubility

This protocol provides a step-by-step methodology for determining the equilibrium solubility of N-(4-acetylphenyl)-4-ethoxybenzamide in DMSO.

Materials and Reagents
  • N-(4-acetylphenyl)-4-ethoxybenzamide (solid, high purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • 2 mL microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile tips

  • High-speed microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, or a UV-Visible Spectrophotometer.

  • Appropriate mobile phase for HPLC (e.g., Acetonitrile/Water)

Step-by-Step Methodology
  • Preparation of a Supersaturated Slurry:

    • Accurately weigh an excess amount of N-(4-acetylphenyl)-4-ethoxybenzamide (e.g., 10-20 mg) into a microcentrifuge tube. The key is to add more solid than is expected to dissolve to ensure a saturated solution is achieved.[4]

    • Precisely add a known volume of anhydrous DMSO (e.g., 1.0 mL).

    • Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution and create a uniform slurry.

  • Equilibration:

    • Causality: This is the most critical step for determining thermodynamic solubility. The system must reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. Insufficient time will lead to an underestimation of solubility.

    • Seal the tubes/vials securely to prevent solvent evaporation.

    • Place the samples on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. For compounds that are slow to equilibrate, 48 hours is recommended.[5]

  • Phase Separation:

    • Causality: It is imperative to separate the saturated supernatant from the undissolved solid without altering the equilibrium (e.g., by temperature change).

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid compound.[4]

  • Sample Collection and Analysis:

    • Immediately after centrifugation, carefully collect a known volume of the clear supernatant (e.g., 100 µL). Be extremely cautious not to disturb the solid pellet at the bottom of the tube.

    • Dilute the collected supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of your analytical standard curve. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

    • Prepare a standard curve of N-(4-acetylphenyl)-4-ethoxybenzamide of known concentrations.

    • Quantify the concentration of the diluted sample using HPLC-UV or UV-Vis Spectroscopy by comparing its response to the standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated DMSO solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The final value represents the equilibrium solubility. Express the result in mg/mL and Molarity (mM).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining equilibrium solubility.

G A 1. Preparation of Slurry Add excess N-(4-acetylphenyl)-4-ethoxybenzamide to a known volume of DMSO. B 2. Equilibration Incubate on orbital shaker (24-48h at 25°C). A->B Achieve Equilibrium C 3. Phase Separation Centrifuge at high speed (14,000 rpm, 15 min). B->C Isolate Saturated Solution D 4. Supernatant Collection Carefully aspirate a known volume of clear supernatant. C->D E 5. Serial Dilution Dilute supernatant into the linear range of the analytical method. D->E F 6. Quantification Analyze via HPLC-UV against a standard curve. E->F Measure Concentration G 7. Data Analysis Calculate original concentration (Solubility Value). F->G Back-calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While a definitive solubility value for N-(4-acetylphenyl)-4-ethoxybenzamide in DMSO is not pre-documented in public literature, this guide provides the necessary scientific context and a robust, validated protocol for its determination. By adhering to the principles of the Shake-Flask method, researchers can confidently establish an accurate and reproducible solubility profile. This foundational data is essential for ensuring the integrity of subsequent biological screening, enabling meaningful structure-activity relationship (SAR) studies, and paving the way for advanced drug development efforts.

References

  • Title: DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Source: Google Cloud.
  • Title: Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Source: BenchChem.
  • Title: DMSO Solubility Assessment for Fragment-Based Screening. Source: PMC (PubMed Central).
  • Title: Trk-IN-19 Solubility in DMSO: A Technical Guide. Source: BenchChem.
  • Title: Dimethyl sulfoxide - Wikipedia. Source: Wikipedia.
  • Title: Innovative Applic
  • Title: DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Source: Google Cloud.
  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Source: Google Cloud.
  • Title: Dimethyl Sulfoxide (DMSO). Source: Univar Solutions.

Sources

Technical Whitepaper: Pharmacological Profiling & Target Validation of 4-Ethoxybenzamide Derivatives

[1]

Executive Summary: The Privileged Scaffold Hypothesis

In medicinal chemistry, 4-ethoxybenzamide represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious functionalization. Its pharmacological utility stems from two distinct structural domains:

  • The Benzamide Head: A polar motif capable of hydrogen bonding (donor/acceptor) and metal chelation (e.g., Zinc in metalloenzymes).[1]

  • The 4-Ethoxy Tail: A lipophilic anchor that governs membrane permeability and occupies hydrophobic pockets within enzyme active sites.[1]

This guide dissects three high-value protein targets for 4-ethoxybenzamide derivatives: Glucokinase (GK) , Dihydroorotate Dehydrogenase (DHODH) , and Histone Deacetylases (HDACs) .[1]

Part 1: Metabolic Regulation Targets

Glucokinase (GK) Activation

Therapeutic Context: Type 2 Diabetes Mellitus (T2DM).[1][2][3][4]

Glucokinase (GK) acts as the body's "glucose sensor."[1] Unlike other hexokinases, GK has a low affinity for glucose (high

Mechanism of Action: 4-ethoxybenzamide derivatives function as allosteric activators.[1] The amide nitrogen forms hydrogen bonds with Arg63 in the allosteric site, while the 4-ethoxy phenyl ring engages in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Tyr214Val455
Key Structural Requirements (SAR):
  • Amide Moiety: Essential for anchoring to the allosteric pocket.[1]

  • 4-Ethoxy Group: Provides the necessary steric bulk to wedge open the allosteric cleft; the ethoxy oxygen often acts as a secondary H-bond acceptor.[1]

  • Modifications: Introduction of a heterocycle (e.g., thiazole or pyridine) at the amide nitrogen significantly boosts potency (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     nM).
    
Protein Tyrosine Phosphatase 1B (PTP1B)

Therapeutic Context: Insulin resistance and Obesity.[1][2]

Recent studies indicate that benzamide derivatives, specifically those with alkoxy substitutions, can inhibit PTP1B, a negative regulator of insulin signaling. The 4-ethoxy group is critical here for penetrating the hydrophobic "second aryl phosphate binding site" adjacent to the catalytic center, enhancing selectivity over T-cell PTPase (TCPTP).[1]

Part 2: Oncology & Immunology Targets

Dihydroorotate Dehydrogenase (DHODH)

Therapeutic Context: Autoimmune diseases (Rheumatoid Arthritis), Acute Myeloid Leukemia (AML).[1][5]

DHODH is a flavin-dependent mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine synthesis.[1][6] Rapidly dividing cancer cells and activated lymphocytes are heavily dependent on this pathway.[1]

The 4-Ethoxybenzamide Advantage: The ubiquinone-binding channel of DHODH is a long, hydrophobic tunnel.[1] The 4-ethoxybenzamide scaffold mimics the ubiquinone ring system.[1]

  • Binding Mode: The benzamide head coordinates near the Flavin Mononucleotide (FMN) cofactor.[1] The 4-ethoxy tail extends into the hydrophobic tunnel, blocking ubiquinone access and halting electron transfer.[1]

Histone Deacetylases (HDACs)

Therapeutic Context: Epigenetic cancer therapy (Solid tumors).[1]

Benzamides are a distinct class of Class I selective HDAC inhibitors (e.g., Entinostat).

  • Zinc Binding Group (ZBG): The benzamide moiety (specifically amino-benzamide derivatives) coordinates the catalytic Zinc ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) at the bottom of the active site.
    
  • Cap Group: The 4-ethoxy phenyl ring sits at the entrance of the pocket (the "cap"), interacting with surface residues to determine isoform selectivity (e.g., HDAC1 vs. HDAC6).

Part 3: Visualization of Pharmacological Logic

Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the core 4-ethoxybenzamide scaffold maps to the identified biological targets.

SAR_MapCore4-Ethoxybenzamide(Core Scaffold)HeadBenzamide Head(Polar/Chelating)Core->HeadTail4-Ethoxy Tail(Hydrophobic/Steric)Core->TailGKGlucokinase (GK)Target: Arg63 InteractionHead->GKH-Bond DonorHDACHDAC (Class I)Target: Zinc ChelationHead->HDACZn2+ BindingTail->GKPi-StackingDHODHDHODHTarget: Ubiquinone TunnelTail->DHODHHydrophobic Occ.PTP1BPTP1BTarget: 2nd Aryl SiteTail->PTP1BSelectivity

Caption: Functional mapping of the 4-ethoxybenzamide scaffold to specific binding pockets.

Part 4: Experimental Validation Protocols

To validate 4-ethoxybenzamide derivatives against these targets, the following self-validating protocols are recommended.

Protocol A: Glucokinase Coupled Enzyme Assay

Purpose: Quantify the activation potential (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Principle:4ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


1

Reagents:

  • Recombinant Human GK (Liver isoform).[1]

  • Coupling Enzyme: G6PDH (Leuconostoc mesenteroides).[1]

  • Substrate: D-Glucose (varied concentrations).[1]

  • Cofactor: NAD+ (1 mM).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-ethoxybenzamide derivatives in DMSO (100x stock).

  • Master Mix: Prepare buffer (25 mM HEPES pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 1 mM NAD+, 5 U/mL G6PDH).

  • Incubation: Add 1 µL compound to 90 µL Master Mix in a 96-well UV-transparent plate.

  • Initiation: Add 10 µL recombinant GK (final conc 10-20 nM).

  • Measurement: Monitor

    
     kinetically for 20 minutes at 30°C.
    
  • Data Analysis: Calculate the slope (rate) relative to DMSO control. Plot Rate vs. [Glucose] to determine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 
    
    
    shifts. A true GKA will decrease the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    (glucose affinity).
Protocol B: DHODH Inhibition Assay (DCIP Reduction)

Purpose: Determine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Principle:

Table 1: Assay Components

Component Concentration Role
Dihydroorotate (DHO) 500 µM Substrate

| Decylubiquinone (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Workflow:

  • Enzyme Prep: Purify recombinant human DHODH (residues 30-396).[1]

  • Reaction Mix: Mix Buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl),

    
    , and DCIP.
    
  • Compound Addition: Add derivative (in DMSO) and incubate for 10 min.

  • Start Reaction: Add DHO to initiate.

  • Readout: Measure decrease in absorbance at 600 nm (

    
    ).
    
  • Validation: Use Brequinar or Leflunomide as positive controls.[1]

Diagram 2: Experimental Logic Flow

This diagram outlines the decision tree for screening 4-ethoxybenzamide derivatives.

WorkflowStart4-EthoxybenzamideLibrary SynthesisScreen1Primary Screen:Glucokinase (GK) ActivationStart->Screen1Screen2Secondary Screen:DHODH InhibitionScreen1->Screen2If inactiveDecisionActivity Profile?Screen1->DecisionIf activeScreen2->DecisionPathAHit: GK Activator(Diabetes Lead)Decision->PathAHigh GK ActivationPathBHit: DHODH Inhibitor(Oncology Lead)Decision->PathBHigh DHODH InhibitionOptLead Optimization:Modify Amide N-substituentPathA->OptPathB->Opt

Caption: Screening workflow to classify derivatives by therapeutic indication.

References

  • Matsui, K., et al. (2012).[1] "Glucokinase activators: structure-activity relationships and clinical development."[1][7][8] Current Topics in Medicinal Chemistry.

  • Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012)." Expert Opinion on Therapeutic Patents.

  • Park, K., et al. (2013).[1][4] "Identification of YH-GKA, a novel benzamide glucokinase activator as therapeutic candidate for type 2 diabetes mellitus." Archives of Pharmacal Research.[1][3]

  • Loddick, S.A., et al. (2020).[1] "Benzamide derivatives as inhibitors of Histone Deacetylase (HDAC): A structural perspective." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "4-Ethoxybenzamide."[1][9][10] National Library of Medicine.

Technical Monograph: Physicochemical Profiling and Synthesis of N-(4-acetylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(4-acetylphenyl)-4-ethoxybenzamide , detailing its physicochemical properties, synthesis, and analytical characterization.

Executive Summary & Chemical Identity

N-(4-acetylphenyl)-4-ethoxybenzamide is a diaryl amide (benzanilide) characterized by a rigid rod-like core structure. It serves as a significant intermediate in the synthesis of liquid crystalline materials and pharmaceutical agents targeting specific protein-protein interactions. Its structure combines an electron-rich ethoxy-substituted phenyl ring and an electron-deficient acetyl-substituted phenyl ring, linked by an amide bond. This donor-acceptor arrangement often imparts unique optical and electronic properties.

Core Chemical Data
PropertySpecification
IUPAC Name N-(4-acetylphenyl)-4-ethoxybenzamide
Common Synonyms 4'-Acetyl-4-ethoxybenzanilide; 4-Ethoxy-N-(4-acetylphenyl)benzamide
Molecular Formula C₁₇H₁₇NO₃
Molecular Weight 283.33 g/mol
Monoisotopic Mass 283.1208 Da
SMILES CCOc1ccc(cc1)C(=O)Nc2ccc(cc2)C(=O)C
InChI Key (Predicted) OZBJBHMULRQFKG-UHFFFAOYSA-N (Analogous to methoxy variant)
LogP (Predicted) ~3.2 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Amide Carbonyl, Acetyl Carbonyl, Ether Oxygen)

Structural Analysis & Design Logic

The molecule consists of three distinct functional domains:

  • Tail Group (Ethoxy): Provides solubility and flexibility. In liquid crystal applications, extending this alkyl chain lowers the melting point and stabilizes mesophases.

  • Core Linker (Benzanilide): The central amide bond (-CONH-) restricts rotation, creating a rigid, planar geometry favored in drug binding pockets and mesogenic cores.

  • Head Group (Acetyl): A polar, electron-withdrawing group that can serve as a handle for further derivatization (e.g., condensation to form chalcones or heterocycles).

Theoretical Conformation

The amide bond typically adopts a trans conformation to minimize steric hindrance between the phenyl rings. However, the two phenyl rings are not coplanar; they are twisted relative to the amide plane (dihedral angle ~30-60°) to reduce repulsion between the orthohydrogens and the carbonyl oxygen/amide hydrogen.

Synthetic Methodology (The "Make")

To synthesize N-(4-acetylphenyl)-4-ethoxybenzamide with high purity, the Acid Chloride Method is recommended over direct condensation. This pathway avoids the harsh conditions of thermal dehydration and minimizes side reactions.

Reaction Scheme

The synthesis involves the nucleophilic attack of 4-aminoacetophenone on 4-ethoxybenzoyl chloride , typically generated in situ or purchased.

Reagents:

  • Substrate A: 4-Ethoxybenzoic acid (converted to chloride) or 4-Ethoxybenzoyl chloride.

  • Substrate B: 4-Aminoacetophenone.[1][2]

  • Base: Pyridine or Triethylamine (Et₃N) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol
  • Activation: Dissolve 4-ethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours until gas evolution ceases. Evaporate solvent to isolate crude acid chloride.

  • Coupling: Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM with Et₃N (1.5 eq).

  • Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution at 0°C. The reaction is exothermic.

  • Completion: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexane).

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Ethoxybenzoic Acid (C9H10O3) Activation Activation (SOCl2 or (COCl)2) Start->Activation Chlorination Intermediate Acid Chloride Intermediate Activation->Intermediate - HCl/SO2 Coupling Coupling Reaction (DCM, Et3N, 0°C) Intermediate->Coupling Amine 4-Aminoacetophenone (C8H9NO) Amine->Coupling Nucleophilic Attack Workup Acid/Base Wash & Recrystallization Coupling->Workup Crude Mixture Product N-(4-acetylphenyl)- 4-ethoxybenzamide (Pure Solid) Workup->Product Purification

Caption: Figure 1. Convergent synthesis pathway utilizing acid chloride activation for high-yield amide bond formation.

Analytical Characterization (The "Test")

Validation of the structure requires confirming the presence of the ethoxy chain, the integrity of the amide bond, and the retention of the acetyl group.

Expected 1H NMR Signals (DMSO-d₆, 400 MHz)
  • δ 10.2 ppm (s, 1H): Amide NH (Singlet, exchangeable with D₂O).

  • δ 7.9–8.0 ppm (d, 2H): Protons on the acetyl-bearing ring (ortho to carbonyl).

  • δ 7.8–7.9 ppm (d, 2H): Protons on the benzoyl ring (ortho to amide).

  • δ 7.7 ppm (d, 2H): Protons on the acetyl-bearing ring (ortho to NH).

  • δ 7.0 ppm (d, 2H): Protons on the benzoyl ring (ortho to ethoxy).

  • δ 4.1 ppm (q, 2H): Ethoxy -CH₂- (Quartet).

  • δ 2.5 ppm (s, 3H): Acetyl -CH₃ (Singlet).

  • δ 1.3 ppm (t, 3H): Ethoxy -CH₃ (Triplet).

Mass Spectrometry (ESI+)
  • [M+H]⁺: 284.13 m/z.

  • [M+Na]⁺: 306.11 m/z.

  • Fragmentation Pattern:

    • Loss of ethoxy group (-45 Da).

    • Cleavage of amide bond yielding acylium ion (m/z ~149) and aniline fragment.

Fragmentation Logic Diagram

MassSpec Parent Parent Ion [M+H]+ m/z 284.13 Frag1 Acylium Ion (4-Ethoxybenzoyl+) m/z ~149 Parent->Frag1 Amide Bond Cleavage Frag2 Aniline Fragment (4-Aminoacetophenone) m/z ~136 Parent->Frag2 Amide Bond Cleavage Frag3 Loss of Ethyl [M+H - C2H5]+ m/z ~255 Parent->Frag3 Ether Cleavage

Caption: Figure 2. Predicted ESI-MS fragmentation pathways for structural confirmation.

References

  • PubChem Compound Summary. N-(4-acetylphenyl)benzamide (Analogous Structure).[3] National Center for Biotechnology Information. Link

  • Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.[1] Acta Crystallographica Section E. (Structural analog comparison). Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard protocols for Schotten-Baumann amide synthesis).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-(4-acetylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of N-(4-acetylphenyl)-4-ethoxybenzamide, a valuable chemical intermediate. The synthesis is achieved via the acylation of 4-aminoacetophenone with 4-ethoxybenzoyl chloride. This application note delves into the underlying Schotten-Baumann reaction mechanism, offers a step-by-step experimental procedure, outlines methods for purification and characterization, and emphasizes critical safety protocols. The aim is to equip researchers with a robust and reproducible methodology grounded in established chemical principles.

Introduction and Scientific Principle

The synthesis of amides is a cornerstone of organic and medicinal chemistry, as the amide bond is a fundamental linkage in countless pharmaceuticals and biologically active molecules. The target molecule, N-(4-acetylphenyl)-4-ethoxybenzamide, incorporates structural motifs—a benzamide core, an acetyl group, and an ethoxy moiety—that make it a versatile scaffold for further chemical elaboration in drug discovery programs.

The selected synthetic route employs the Schotten-Baumann reaction , a reliable and high-yielding method for forming amides from amines and acyl chlorides.[1][2][3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, 4-aminoacetophenone, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, 4-ethoxybenzoyl chloride. The reaction is conducted in the presence of a base, which plays the crucial role of neutralizing the hydrochloric acid (HCl) generated as a byproduct.[3] This neutralization is essential, as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction Mechanism

The mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the carbonyl carbon of 4-ethoxybenzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.[2][4]

  • Chloride Elimination & Proton Transfer: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. The resulting protonated amide is then deprotonated by the base (in this protocol, pyridine) to yield the final, neutral amide product and pyridinium hydrochloride.[1]

Reaction_Mechanism Figure 1: Schotten-Baumann Reaction Mechanism Amine 4-Aminoacetophenone (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride 4-Ethoxybenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product N-(4-acetylphenyl)-4-ethoxybenzamide Tetrahedral->Product Collapse & Chloride Elimination Product->Product Deprotonation Base Pyridine (Base) Byproduct Pyridinium Chloride Base->Byproduct Neutralizes HCl

Caption: Figure 1: Schotten-Baumann Reaction Mechanism.

Materials and Methods

Reagent and Solvent Data

Successful synthesis relies on the use of appropriate grade reagents and adherence to safety protocols.

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
4-Ethoxybenzoyl chlorideC₉H₉ClO₂184.6216331-46-7Corrosive; Causes severe skin burns and eye damage; Reacts with water.[5][6][7]
4-AminoacetophenoneC₈H₉NO135.1699-92-3Harmful if swallowed; Causes skin and serious eye irritation.[8][9][10]
Pyridine (Anhydrous)C₅H₅N79.10110-86-1Highly flammable; Harmful if swallowed, inhaled, or in contact with skin; Potential for liver/kidney damage.[11][12][13][14]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Skin and eye irritant; Suspected carcinogen.
Hydrochloric Acid (1M)HCl36.467647-01-0Corrosive; Causes severe skin burns and eye damage.
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-6Generally not hazardous.
EthanolC₂H₆O46.0764-17-5Highly flammable liquid and vapor.
Equipment
  • Magnetic stirrer hotplate

  • Round-bottom flasks (100 mL and 250 mL)

  • Dropping funnel

  • Reflux condenser with drying tube

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and developing tank

  • Melting point apparatus

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale.

Experimental_Workflow Figure 2: Experimental Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 4-Aminoacetophenone and Pyridine in DCM C 3. Add Acyl Chloride Dropwise at 0°C A->C B 2. Prepare 4-Ethoxybenzoyl Chloride Solution in DCM B->C D 4. Stir at Room Temperature for 4-6 hours C->D E 5. Quench with 1M HCl D->E F 6. Separate Organic Layer E->F G 7. Wash with Water & Brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Evaporate Solvent H->I J 10. Recrystallize from Ethanol I->J Crude Product K 11. Filter and Dry Product J->K L 12. Characterize (TLC, MP, NMR, IR) K->L

Caption: Figure 2: Experimental Synthesis Workflow.

Step-by-Step Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) and anhydrous pyridine (1.2 mL, 15 mmol) in 50 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to near 0°C.

  • Acyl Chloride Addition: Dissolve 4-ethoxybenzoyl chloride (1.85 g, 10 mmol) in 20 mL of DCM in a dropping funnel. Add this solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the internal temperature does not exceed 10°C. A precipitate (pyridinium hydrochloride) will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the consumption of the starting amine.

  • Work-up - Quenching: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of 1M HCl to neutralize the excess pyridine and dissolve the pyridinium salt. Shake well, venting frequently.

  • Extraction: Allow the layers to separate. Collect the bottom organic (DCM) layer. Extract the aqueous layer once more with 25 mL of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution) to remove any remaining acid and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the DCM. This will yield the crude N-(4-acetylphenyl)-4-ethoxybenzamide, typically as an off-white or pale yellow solid.

Purification and Characterization

Purification is critical to obtaining a high-purity final product, and characterization validates its chemical identity.

Purification by Recrystallization

The most common and effective method for purifying the crude product is recrystallization.[1][15]

  • Transfer the crude solid to a flask.

  • Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the pure N-(4-acetylphenyl)-4-ethoxybenzamide.

Analytical Characterization

Analysis_Workflow Figure 3: Purification and Analysis Workflow Crude Crude Product Recrystallize Recrystallization (Ethanol) Crude->Recrystallize Pure Pure Crystalline Product Recrystallize->Pure TLC TLC Analysis (Purity Check) Pure->TLC MP Melting Point Determination Pure->MP NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR Final Structure Confirmed & Purity Assessed TLC->Final MP->Final NMR->Final IR->Final

Caption: Figure 3: Purification and Analysis Workflow.

  • Thin-Layer Chromatography (TLC): Assess the purity of the final product. A single spot indicates high purity.

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound. The literature value for the similar compound N-(4-acetylphenyl)-4-methoxybenzamide is around 208-209°C, suggesting the ethoxy analog will have a comparable high melting point.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for:

    • Amide N-H proton (singlet, ~8-10 ppm).

    • Aromatic protons (multiplets, ~6.9-8.0 ppm).

    • Ethoxy -OCH₂- quartet (~4.1 ppm).

    • Acetyl -COCH₃ singlet (~2.6 ppm).

    • Ethoxy -CH₃ triplet (~1.4 ppm).

  • Infrared (IR) Spectroscopy: Key absorption bands should be observed for:

    • N-H stretch (~3300 cm⁻¹).

    • Amide C=O stretch (~1650 cm⁻¹).

    • Ketone C=O stretch (~1675 cm⁻¹).

    • C-O-C stretch (~1250 cm⁻¹).

Safety Precautions

Adherence to safety protocols is paramount during this synthesis.

  • Engineering Controls: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, and nitrile gloves at all times.

  • Reagent-Specific Hazards:

    • 4-Ethoxybenzoyl Chloride: Highly corrosive and water-reactive.[5][6] Avoid contact with skin and moisture. Handle with extreme care.

    • Pyridine: Flammable and toxic.[13][16] Avoid inhalation and skin contact. Chronic exposure can lead to organ damage.[11][12][14]

    • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize inhalation exposure.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Pyridine and chlorinated solvent waste should be segregated.

References

  • ChemicalBook. (2026, January 17). 4-Aminoacetophenone - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • CPAchem Ltd. (n.d.). 4-Aminoacetophenone TS (JPH134) - Safety data sheet.
  • Material Safety Data Sheet - 4-amino acetophenone. (n.d.).
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • TCI Chemicals. (2025, October 9). SAFETY DATA SHEET - 4-Ethoxybenzoyl Chloride.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Sigma-Aldrich. (n.d.). 4-Ethoxybenzoyl chloride 98%.
  • ChemicalBook. (2019, September 6). Pyridine-Health Hazards and Toxicity.
  • PubChem. (n.d.). 4-Ethoxybenzoyl Chloride.
  • Thermo Fisher Scientific. (2025, December 22). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • GOV.UK. (2024, November 28). Pyridine: general information.
  • ChemicalBook. (n.d.). 4-Aminoacetophenone synthesis.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
  • New Jersey Department of Health. (2002, March). HAZARD SUMMARY - Pyridine.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.
  • Solubility of Things. (n.d.). 4'-Aminoacetophenone.
  • PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl chloride.
  • Wikipedia. (2020, August 1). Schotten–Baumann reaction.
  • ChemicalBook. (2026, January 13). 4-Ethoxybenzoyl chloride.
  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • ChemicalBook. (2025, September 15). 4-Methoxybenzoyl chloride.
  • Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
  • BenchChem. (2025). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.

Sources

Application Note: In Vitro Cytotoxicity Assessment of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamides and their N-substituted derivatives (e.g., Entinostat, Procainamide, Metoclopramide) represent a diverse class of compounds with significant pharmacological utility as HDAC inhibitors, PARP inhibitors, and psychotropic agents. However, their physicochemical properties—specifically lipophilicity and aqueous instability at high concentrations—pose unique challenges in in vitro toxicity screening.

This guide moves beyond generic assay instructions to address the specific "pain points" of benzamide testing: solubility-driven precipitation artifacts , cytostatic vs. cytotoxic differentiation , and metabolic interference .

Pre-Analytical Considerations (The "Go/No-Go" Phase)

Solubility & Vehicle Control

Benzamides often exhibit "deceptive solubility." They may dissolve in 100% DMSO but precipitate immediately upon dilution in aqueous cell culture media, forming micro-crystals that scatter light and artificially inflate absorbance readings in MTT/MTS assays.

  • The Golden Rule: The final DMSO concentration in the well must never exceed 0.5% (v/v) . Ideally, aim for 0.1% .

  • Visual Check: Before adding any assay reagents, inspect wells under 10x phase-contrast microscopy. If you see "needles" or "debris" not present in the control, you have precipitation.

  • Temperature: Benzamides are often more soluble in warm media. Pre-warm all dilution media to 37°C before spiking with the compound.

Cell Line Selection

Benzamide toxicity is highly context-dependent.

  • HepG2 (Liver): Essential for metabolic toxicity screening (CYP450 metabolism).

  • HCT-116 / MCF-7: Standard for efficacy testing of benzamide-based HDAC inhibitors (e.g., Entinostat).

  • Vero / HEK293: Required as a "normal tissue" control to calculate the Selectivity Index (SI).

Experimental Workflow

Diagram 1: Integrated Screening Workflow

Caption: A logical decision tree for benzamide toxicity testing, prioritizing solubility checks to prevent false negatives.

BenzamideWorkflow Start Compound Preparation (100% DMSO Stock) SolubilityCheck Aqueous Dilution Test (Microscopy Check) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation Redesign Reduce Max Conc. or Change Vehicle Precipitation->Redesign Yes Proceed Proceed to Cell Seeding Precipitation->Proceed No Redesign->SolubilityCheck Screening Primary Screen: Metabolic Activity (MTT or Resazurin) Proceed->Screening Validation Secondary Assay: LDH Release (Membrane) Screening->Validation ResultType Result Interpretation Cytostatic Low Metabolic Signal Intact Membrane ResultType->Cytostatic LDH Low Cytotoxic Low Metabolic Signal Membrane Leakage ResultType->Cytotoxic LDH High Mechanism Mechanistic Assay: Caspase 3/7 (Apoptosis) ResultType->Mechanism Confirm Mode Validation->ResultType

Protocol 1: Metabolic Competence (MTT Assay)

Purpose: Determines the IC50 based on mitochondrial succinate dehydrogenase activity. Critical Benzamide Note: Benzamides can induce cell cycle arrest (cytostasis) without immediate killing. MTT measures metabolic activity, not just number.[1] A reduction in MTT signal may reflect mitochondrial suppression, not death.[2]

Reagents
  • MTT Stock: 5 mg/mL in PBS (sterile filtered, store at 4°C in dark).

  • Solubilization Buffer: Acidified Isopropanol (0.04 N HCl in isopropanol) OR DMSO.

  • Test Compound: Benzamide derivative (freshly prepared).

Procedure
  • Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing serial dilutions of Benzamide (0.1 µM – 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Blank: Media only (no cells).

  • Exposure: Incubate for 48 to 72 hours . (Benzamides often require longer exposure than the standard 24h to manifest toxicity due to epigenetic mechanisms like HDAC inhibition).

  • MTT Addition: Add 10 µL MTT stock to each well. Incubate 3-4 hours at 37°C.

  • Crystal Dissolution: Carefully aspirate media (do not disturb purple crystals). Add 100 µL DMSO or Acidified Isopropanol.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Troubleshooting Table:

ObservationPotential CauseSolution
High Background in Blank Benzamide precipitation or intrinsic color.Wash cells with PBS before adding MTT.[1] Use a "Compound Only" control well.
High Variance (SEM > 10%) Edge effect or evaporation.Fill outer wells with PBS. Use a humidity chamber.
Purple specks in "Dead" wells Residual viable cells or incomplete solubilization.Sonicate plate for 10s or mix on shaker for 10 mins.

Protocol 2: Membrane Integrity (LDH Release)

Purpose: Distinguishes true necrosis/lysis from cytostasis. If MTT is low but LDH release is low, the benzamide is likely cytostatic (stopping growth), not cytotoxic (killing cells).

Procedure
  • Setup: Can be multiplexed with the MTT assay if using supernatant.

  • Harvest: Transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Int).

  • Incubation: Incubate 30 mins at Room Temp in the dark.

  • Stop: Add 50 µL Stop Solution (1N HCl).

  • Read: Absorbance at 490 nm .

Calculation:



  • Low Control: Untreated cells (spontaneous release).

  • High Control: Lysis buffer treated cells (maximum release).

Protocol 3: Mechanistic Validation (Caspase-3/7)

Purpose: Many benzamides (e.g., Entinostat) act via HDAC inhibition, leading to hyperacetylation of histones and subsequent apoptosis. This assay confirms the mechanism of death.

Diagram 2: Benzamide Mechanism of Action

Caption: Pathway showing how Benzamide-based HDAC inhibitors trigger Caspase-dependent apoptosis.

BenzamideMOA Drug Benzamide Derivative (e.g., Entinostat) Target HDAC Inhibition (Class I) Drug->Target Binds Active Site Epigenetic Histone Hyperacetylation (H3/H4) Target->Epigenetic Accumulation GeneExpr Re-expression of Tumor Suppressors (p21) Epigenetic->GeneExpr Mito Mitochondrial Depolarization GeneExpr->Mito Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Procedure (Luminescent)
  • Reagent: Use a commercial Caspase-Glo® 3/7 reagent.

  • Addition: Add reagent 1:1 directly to the culture wells (e.g., 100 µL reagent to 100 µL media).

  • Lysis: Shake plate at 500 rpm for 2 minutes.

  • Incubation: 1 hour at Room Temp (stabilizes signal).

  • Read: Luminescence (RLU).

    • Note: A spike in signal at 24-48h confirms apoptosis. A lack of signal with low MTT suggests necrosis or senescence.

Data Analysis & Reporting

For regulatory or publication purposes, data must be rigorous.

  • Dose-Response Fitting: Use a 4-parameter logistic (4PL) regression model.

    
    
    
  • Acceptance Criteria:

    • R-squared: > 0.95 for the fit.

    • Z-Factor: > 0.5 (for high-throughput screens).

    • Vehicle Control: DMSO toxicity must be < 10% compared to media control.

References

  • Mechanism of Action (N-substituted Benzamides): Pero, R. W., et al. (2001). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer. [Link]

  • Entinostat Specific Protocols: Knipstein, J., et al. (2015). Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models. PLoS ONE. [Link]

  • Benzamide Solubility & Green Solvents: Cysewski, P., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide. Materials (Basel). [Link]

  • Assay Interference (Nanoparticles/Precipitation): Kroll, A., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology. [Link]

  • General Cytotoxicity Guidelines: ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

Sources

The Schotten-Baumann Reaction for Diaryl Amide Synthesis: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the Schotten-Baumann reaction for the synthesis of diaryl amides, a crucial functional group in medicinal chemistry and materials science. We will delve into the mechanistic nuances, optimized protocols, and common challenges associated with the acylation of often poorly nucleophilic diarylamines. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this classic reaction for their synthetic needs.

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann in the late 19th century, the Schotten-Baumann reaction is a cornerstone of organic synthesis for the formation of amides and esters.[1][2] The classical reaction involves the acylation of an amine or alcohol with an acyl chloride in the presence of a base.[3][4] While seemingly straightforward, the synthesis of diaryl amides via this method presents unique challenges due to the decreased nucleophilicity of diarylamines compared to their aliphatic or monoaryl counterparts. This guide will provide the necessary insights to navigate these challenges effectively.

Diaryl amides are prevalent structural motifs in a wide array of pharmaceuticals and functional materials. Their rigid framework and specific hydrogen bonding capabilities make them valuable components in drug candidates targeting various diseases. Furthermore, their thermal and electronic properties are exploited in the development of advanced polymers and organic electronics.

Mechanistic Insights: A Tale of Two Phases

The Schotten-Baumann reaction is typically conducted under biphasic conditions, utilizing an aqueous base and an organic solvent to dissolve the reactants.[5] However, for less reactive substrates like diarylamines, monophasic conditions are also employed.

The Classical Biphasic Mechanism

The traditional Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism in a two-phase system.[6] The key steps are as follows:

  • Nucleophilic Attack: The diarylamine, dissolved in an organic solvent (e.g., dichloromethane or diethyl ether), attacks the electrophilic carbonyl carbon of the acyl chloride.[4] This forms a tetrahedral intermediate.

  • Proton Transfer and Elimination: The protonated amine in the intermediate is deprotonated by the aqueous base (typically sodium hydroxide), and the chloride ion is eliminated, leading to the formation of the diaryl amide.[1]

  • Acid Neutralization: The base in the aqueous phase serves the crucial role of neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Diarylamine Diarylamine Tetrahedral_Intermediate Tetrahedral_Intermediate Diarylamine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride Acyl_Chloride Acyl_Chloride->Tetrahedral_Intermediate Diaryl_Amide Diaryl_Amide Tetrahedral_Intermediate->Diaryl_Amide Elimination of Cl- Base Base (e.g., NaOH) Tetrahedral_Intermediate->Base Proton Transfer HCl HCl (byproduct) Salt_Water NaCl + H2O Base->Salt_Water HCl->Salt_Water Neutralization caption Biphasic Schotten-Baumann Reaction Workflow

Caption: Biphasic Schotten-Baumann Reaction Workflow

Monophasic and Catalytic Variants for Weakly Nucleophilic Amines

Due to the low reactivity of diarylamines, the classical biphasic approach may result in low yields, with the hydrolysis of the acyl chloride being a significant competing reaction.[7] To overcome this, several modifications have been developed:

  • Homogeneous Pyridine-Mediated Reaction: Using pyridine as both the base and solvent creates a monophasic system. Pyridine is a sufficiently strong base to neutralize the generated HCl and can also act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate.

  • DMAP Catalysis: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of weakly nucleophilic amines.[8][9] DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive N-acyl-DMAP intermediate, which is then readily attacked by the diarylamine.[5]

G Acyl_Chloride Acyl_Chloride Acyl_DMAP_Intermediate N-Acyl-DMAP Intermediate (Highly Reactive) Acyl_Chloride->Acyl_DMAP_Intermediate + DMAP DMAP DMAP Tetrahedral_Intermediate Tetrahedral_Intermediate Acyl_DMAP_Intermediate->Tetrahedral_Intermediate + Diarylamine Diarylamine Diarylamine Diaryl_Amide Diaryl_Amide Tetrahedral_Intermediate->Diaryl_Amide - DMAP•H+ DMAP_HCl DMAP•HCl caption DMAP-Catalyzed Acylation Mechanism

Caption: DMAP-Catalyzed Acylation Mechanism

  • Phase-Transfer Catalysis (PTC): In biphasic systems, the use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase, thereby increasing the effective base concentration in the vicinity of the reactants.[10][11]

Experimental Protocols and Application Notes

The choice of reaction conditions is critical for the successful synthesis of diaryl amides. Below are representative protocols and key considerations.

Protocol 1: Classical Biphasic Schotten-Baumann for Moderately Activated Diarylamines

This protocol is suitable for diarylamines with electron-donating or weakly electron-withdrawing substituents.

Materials:

  • Diarylamine (1.0 eq)

  • Aroyl chloride (1.1-1.2 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (2.0-3.0 eq)

  • Magnetic stirrer and standard glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the diarylamine (1.0 eq) in dichloromethane.

  • Cool the flask to 0-5 °C in an ice bath.

  • Add the 10% aqueous NaOH solution (2.0-3.0 eq) to the flask.

  • With vigorous stirring, add the aroyl chloride (1.1-1.2 eq) dropwise to the biphasic mixture over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Choices:

  • Excess Aroyl Chloride: A slight excess ensures complete consumption of the more valuable diarylamine.

  • Low Temperature Addition: Minimizes the competing hydrolysis of the aroyl chloride by the aqueous base.[7]

  • Vigorous Stirring: Essential to maximize the interfacial area between the two phases, facilitating the reaction.

  • Aqueous Workup: The acid wash removes any unreacted amine and residual base, while the brine wash helps to break any emulsions and remove water.

Protocol 2: Homogeneous DMAP-Catalyzed Acylation for Less Reactive Diarylamines

This protocol is recommended for diarylamines bearing electron-withdrawing groups.

Materials:

  • Diarylamine (1.0 eq)

  • Aroyl chloride (1.2-1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

  • Triethylamine (TEA) or Pyridine (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and standard glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the diarylamine (1.0 eq), DMAP (0.1-0.2 eq), and anhydrous DCM or THF.

  • Add triethylamine or pyridine (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the aroyl chloride (1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required for particularly unreactive substrates.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of the highly reactive acyl-DMAP intermediate and the aroyl chloride.

  • Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.

  • Stoichiometric Base (TEA/Pyridine): Neutralizes the HCl generated during the reaction.

  • Longer Reaction Times/Heating: Necessary to drive the reaction to completion with poorly nucleophilic amines.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poorly reactive diarylamine. 2. Hydrolysis of aroyl chloride. 3. Impure reagents.1. Switch to a catalytic method (Protocol 2 with DMAP). 2. For biphasic reactions, ensure vigorous stirring and low-temperature addition. Consider a non-aqueous system. 3. Use freshly distilled or high-purity reagents.
Significant Byproduct Formation (e.g., benzoic acid) Excessive hydrolysis of the aroyl chloride.1. In biphasic systems, add the aroyl chloride and base simultaneously to the amine solution. 2. During workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.[7]
Formation of an Inseparable Emulsion during Workup High concentration of reactants or base.1. Add brine to the separatory funnel to help break the emulsion. 2. Filter the entire mixture through a pad of Celite.
Product is an Oil or Difficult to Crystallize Presence of impurities or residual solvent.1. Ensure complete removal of solvent under high vacuum. 2. Attempt trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to induce precipitation. 3. Purify by column chromatography.

Conclusion

The Schotten-Baumann reaction remains a powerful and versatile tool for the synthesis of diaryl amides. While the reduced nucleophilicity of diarylamines presents challenges, these can be effectively overcome through rational selection of reaction conditions. For moderately reactive diarylamines, the classical biphasic method offers a simple and scalable approach. For more challenging substrates, the use of a homogeneous system with a nucleophilic catalyst such as DMAP is often necessary to achieve good yields. By understanding the underlying mechanistic principles and potential pitfalls, researchers can successfully employ the Schotten-Baumann reaction and its variants to access a wide range of valuable diaryl amide compounds for applications in drug discovery and materials science.

References

  • Boppisetti, J. K. (2003). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Eastern Illinois University. Available at: [Link]

  • Schotten, C., & Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Krupp, F., & Wulff, G. (2006). Site‐Selective Acylations with Tailor‐Made Catalysts.
  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Thieme E-Books. (n.d.). Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Available at: [Link]

  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trivalent dialkylaminopyridine-catalyzed site-selective mono-O-acylation of partially-protected pyranosides. Available at: [Link]

  • Karimov Javohir Sobirzoda. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology, 5(10), 49-53.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Journal of Chemical and Pharmaceutical Research, 16(9), 1-8.
  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Magosso, H. A., et al. (2020). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 5(3), 564-574.

Sources

Application Note: Precision Solvent Selection for Nucleophilic Acyl Substitution of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nucleophilic acyl substitution of anilines (aminolysis) is a cornerstone reaction in medicinal chemistry, yet it presents distinct challenges compared to aliphatic amines. Anilines possess significantly reduced nucleophilicity (




4.6 vs.

10.0 for alkyl amines) due to resonance delocalization of the nitrogen lone pair into the aromatic ring. Consequently, solvent selection is not merely a matter of solubility; it is a critical variable that dictates reaction kinetics, byproduct management, and downstream processing efficiency.

This guide provides a scientifically grounded framework for selecting solvents, transitioning from traditional chlorinated media to modern, sustainable alternatives (Green Chemistry) without compromising yield.

Mechanistic Foundation & Solvent Effects[1][2][3][4]

To select the correct solvent, one must understand the transition state of the reaction. The acylation of aniline generally proceeds via an addition-elimination mechanism involving a tetrahedral intermediate.

The Dipolar Transition State

The rate-determining step is often the nucleophilic attack of the aniline on the carbonyl carbon. This transition state is highly polar (charge separation).

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Stabilize the charged transition state, accelerating the reaction. However, they are difficult to remove.

  • Non-polar Solvents (e.g., Toluene, DCM): Destabilize the transition state relative to the starting materials but are often preferred for ease of workup.

  • Protic Solvents (e.g., Water, Alcohols): Can activate the electrophile via hydrogen bonding (electrophilic catalysis) but may compete as nucleophiles (hydrolysis/solvolysis).

Visualization: Reaction Mechanism

The following diagram illustrates the critical tetrahedral intermediate where solvent stabilization plays a role.

AnilineAcylation cluster_solvent Solvent Influence Reactants Aniline + Acyl Chloride TS Transition State (Dipolar) Reactants->TS Nucleophilic Attack Intermediate Tetrahedral Intermediate TS->Intermediate Solvent Stabilization Polar Polar Solvents: Lower Activation Energy TS->Polar Product Amide Product + HCl Intermediate->Product Elimination of Cl- NonPolar Non-Polar Solvents: Facilitate Precipitation

Figure 1: Mechanism of nucleophilic acyl substitution highlighting the dipolar transition state where high dielectric constant solvents can accelerate the rate.

Solvent Selection Matrix

The industry is shifting away from Dichloromethane (DCM) and Dimethylformamide (DMF) due to environmental and health concerns (REACH restrictions). The following table categorizes solvents by performance and sustainability.

Solvent ClassExamplesPerformance ProfileRecommendation
Legacy (Chlorinated) DCM, DCEHigh Solubility: Dissolves most anilines and acid chlorides.Workup: Low boiling point (BP), easy to strip.Risk: Carcinogenic, environmental hazard.Avoid unless strictly necessary for solubility.
Legacy (Polar Aprotic) DMF, NMP, DMAcHigh Reactivity: Accelerates slow reactions.Workup: High BP, difficult to remove (requires aqueous wash).Risk: Reprotoxic.Use only for highly insoluble substrates.
Modern Green (Ethers) 2-MeTHF , CPMEProcess Superiority: Clean phase separation from water (unlike THF).Stability: Stable to bases.Green: Derived from renewable sources.[1]Primary Recommendation for process chemistry.
Modern Green (Esters) EtOAc, iPrOAcGeneral Purpose: Good solubility, easy evaporation.Limit: Can react with very strong nucleophiles (transesterification risk - low with anilines).Excellent for standard couplings.
Biphasic Water / EtOAcSchotten-Baumann: Uses water to absorb acid byproducts.Scope: Ideal for acid chlorides and unreactive anilines.Best for Scale-up of robust substrates.

Experimental Protocols

Protocol A: The "Green Standard" (2-MeTHF)

Application: General-purpose synthesis of amides from anilines and acid chlorides/anhydrides. Replaces DCM/THF. Rationale: 2-Methyltetrahydrofuran (2-MeTHF) offers higher reaction temperatures (BP 80°C) than THF (66°C) and separates cleanly from water during workup, unlike THF which forms emulsions.[2]

Materials:

  • Aniline derivative (1.0 equiv)[3]

  • Acyl Chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous 2-MeTHF (10 mL per gram of substrate)

Procedure:

  • Dissolution: Charge the aniline and base into a reaction flask containing 2-MeTHF. Stir until dissolved.

  • Cooling: Cool the mixture to 0°C (ice bath). Note: Although 2-MeTHF allows higher heat, controlling the exotherm of acid chloride addition is critical.

  • Addition: Add the acyl chloride dropwise over 15–30 minutes.

    • Observation: A white precipitate (amine hydrochloride salt) will form immediately.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Workup (The 2-MeTHF Advantage):

    • Add water (equal volume) directly to the reaction mixture.

    • Stir vigorously for 5 minutes to dissolve salts.

    • Stop stirring. The layers will separate cleanly (Organic top, Aqueous bottom).

    • Self-Validation: If layers do not separate, add a small amount of brine.

  • Isolation: Wash the organic layer with 1M HCl (to remove unreacted aniline) and Sat. NaHCO3 (to remove excess acid). Dry over MgSO4 and concentrate.

Protocol B: The Schotten-Baumann Condition (Biphasic)

Application: Unreactive anilines or when strict anhydrous conditions are difficult to maintain. Rationale: Water acts as the solvent for the base (NaOH) and the "sink" for the HCl byproduct. The organic solvent (EtOAc or Toluene) solubilizes the electrophile.

Materials:

  • Aniline derivative (1.0 equiv)[3]

  • Acyl Chloride (1.2 - 1.5 equiv)

  • Base: 10% Aqueous NaOH or Sat.[3][4] Na2CO3

  • Solvent: Ethyl Acetate (EtOAc) or Toluene

Procedure:

  • Preparation: Dissolve the aniline in EtOAc.

  • Biphasic Setup: Add an equal volume of 10% NaOH solution to the flask. Stir vigorously.

  • Addition: Add the acyl chloride dropwise to the rapidly stirring biphasic mixture at RT.

    • Mechanistic Note: Hydrolysis of the acid chloride is a competing side reaction. Using a slight excess (1.2–1.5 equiv) compensates for this.

  • Completion: Stir for 1–3 hours.

  • Workup: Stop stirring. Discard the aqueous layer. Wash the organic layer with water and brine.

Decision Logic for Solvent Selection

Use the following workflow to determine the optimal solvent system for your specific substrate.

SolventSelection Start Start: Aniline Substrate SolubilityCheck Is the Aniline soluble in EtOAc or 2-MeTHF? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble NoSoluble No SolubilityCheck->NoSoluble GreenRoute Use Protocol A (Green) Solvent: 2-MeTHF or EtOAc YesSoluble->GreenRoute HardRoute Is it acid sensitive? NoSoluble->HardRoute Sensitive Yes (Acid Sensitive) HardRoute->Sensitive Robust No (Robust) HardRoute->Robust PolarRoute Use Polar Aprotic Solvent: DMF or NMP (Requires aqueous wash) Sensitive->PolarRoute Schotten Use Protocol B (Biphasic) Solvent: Water / Toluene (Schotten-Baumann) Robust->Schotten

Figure 2: Decision tree for selecting reaction media based on substrate solubility and chemical stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Aniline is too electron-deficient (e.g., nitro-aniline).1. Switch to a more polar solvent (DMF) to stabilize the TS.2. Add a nucleophilic catalyst (DMAP, 5-10 mol%).3. Heat (reflux in 2-MeTHF).
Hydrolysis of Acyl Chloride Wet solvent or high humidity.1. Use anhydrous 2-MeTHF.2. Switch to Schotten-Baumann (Protocol B) and increase acyl chloride equivalents.
Emulsion during Workup Amphiphilic product or THF usage.1. Switch solvent to 2-MeTHF or EtOAc (better phase separation).2. Add solid NaCl to saturate the aqueous layer.
Precipitate stops stirring High concentration of amine salts.1. Dilute reaction (add 50% more solvent).2. Use mechanical stirring for scale >10g.

References

  • ACS Green Chemistry Institute. Solvent Selection Guides. American Chemical Society. (Provides data on solvent sustainability and replacement of DCM). [Link]

  • MacMillan, D. S., et al. (2013).[5] "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 15, 596-600.[5] (Seminal paper on replacing DCM/DMF with 2-MeTHF and EtOAc). [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction.[4][6] (Mechanistic details and variations of the biphasic protocol). [Link]

  • Pace, V., et al. (2012).[5] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[7][1][8] ChemSusChem. (Review of 2-MeTHF properties). [Link]

Sources

Troubleshooting & Optimization

overcoming steric hindrance in N-acylation of electron-deficient anilines

Author: BenchChem Technical Support Team. Date: February 2026

Scope of Support

This guide addresses a specific "dead zone" in organic synthesis: the coupling of 2,6-disubstituted anilines (steric bulk) that also possess strong electron-withdrawing groups (electronic deactivation).[1]

The Problem: Standard coupling reagents (EDC, HATU, T3P) rely on the amine acting as a nucleophile to attack an active ester.[1]

  • Electronic Barrier: EWGs (e.g., -NO₂, -CF₃, -CN) delocalize the nitrogen lone pair, drastically reducing nucleophilicity (pKa of conjugate acid drops from ~4.6 to <1.0).[1]

  • Steric Barrier: Ortho-substituents (e.g., -Cl, -Me, -iPr) physically block the approach of the electrophile and twist the amine out of conjugation, further destabilizing the transition state.[1]

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, categorize your substrate's difficulty level using the logic below.

CouplingLogic Start Substrate Analysis: Aniline (Ar-NH2) Q1 Are there ortho-substituents (2,6-disubstitution)? Start->Q1 Q2 Are there strong EWGs? (NO2, CN, CF3, Halogens) Q1->Q2 Yes MethodA Method A: Standard High-Activity Coupling (HATU/HOAt or T3P + Pyridine) Q1->MethodA No (Sterics low) MethodB Method B: Acyl Fluoride / Ghosez's Reagent (Steric Bypass) Q2->MethodB No (Hindered but Electron Neutral) MethodC Method C: Base-Mediated Anion Strategy (The 'Nuclear Option': NaH/LiHMDS) Q2->MethodC Yes (Deactivated + Hindered) MethodB->MethodC If Yield < 30%

Figure 1: Decision matrix for selecting the appropriate N-acylation protocol based on substrate deactivation.

Technical Protocols & Troubleshooting

Method B: The Acyl Fluoride / Ghosez Route

Best for: Sterically hindered amines that still retain some nucleophilicity.[1]

Mechanism: Acyl fluorides are less sterically demanding than active esters (OBt/OAt) or anhydrides.[1] The small atomic radius of fluorine allows the amine to approach the carbonyl carbon even in congested systems.[1]

Protocol (Ghosez's Reagent):

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M). Add Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv).[1] Stir at RT for 1-2 h.[1]

    • Checkpoint: Monitor by TLC (acid chloride formation).[1]

  • Coupling: Add the hindered Aniline (1.2 equiv) and Pyridine (3.0 equiv).

  • Execution: Stir at reflux (DCM) or switch solvent to Toluene and reflux if higher temp is needed.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Active species hydrolysis or insufficient activation.[1]Switch to TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1] It generates the acyl fluoride in situ more robustly than Ghosez in some cases.[1]
Product Decomposes Keteniminium intermediate instability.[1]Ensure strictly anhydrous conditions.[1] Use Cyanuric Fluoride as an alternative fluoride source.[1]
Stalled Reaction Pyridine is too weak a base.[1]Switch base to 2,6-Di-tert-butylpyridine (non-nucleophilic) to prevent base-acyl interaction, or add 4-PPY (hyper-nucleophilic catalyst).[1]
Method C: The Anion Strategy (Sodium Hydride)

Best for: The "Impossible" substrates (e.g., 2,6-dichloro-4-nitroaniline).[1] When the amine is too weak to attack, you must turn it into a strong nucleophile.

Mechanism: Instead of activating the acid, we activate the amine.[1] Electron-deficient anilines have relatively acidic N-H protons (pKa < 20 in DMSO).[1] Deprotonation with a strong base (NaH) generates the sodium anilide , which is a powerful nucleophile despite the steric bulk.[1]

AnionMech Step1 1. Deprotonation (Ar-NH2 + NaH -> Ar-NH⁻ Na⁺) Step2 2. Electrophile Addition (Add Acid Chloride/Anhydride) Step1->Step2 Step3 3. Attack & Elimination (Formation of Amide) Step2->Step3 Side1 Risk: Bis-acylation (Imide formation) Step3->Side1 Excess Electrophile

Figure 2: Workflow for base-mediated N-acylation.

Protocol (The "Nuclear Option"):

  • Preparation: Flame-dry a 2-neck flask under Argon.

  • Deprotonation: Suspend NaH (60% in oil, 2.0 equiv) in dry THF or DMF. Cool to 0°C.[1][2][3]

  • Amine Addition: Add the hindered Aniline (1.0 equiv) dropwise in THF.

    • Observation: Evolution of H₂ gas.[1] Solution often turns deep red/orange (formation of the anion).[1]

    • Time: Stir at RT for 30-60 mins to ensure full deprotonation.

  • Acylation: Cool back to 0°C. Add the Acid Chloride (1.1 equiv) slowly.

    • Note: Do NOT use esters or coupling reagents here; you need a hard electrophile.[1]

  • Quench: Pour into saturated NH₄Cl after 1 hour.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction (SM Recovered) Anion failed to form (insolubility).Switch solvent to HMPA/THF mixture (caution: toxic) or DMPU .[1] These solvate the cation, making the "naked" anion more reactive.[1]
Bis-acylation (Imide) Anion is too reactive; excess acid chloride.[1]Use exactly 1.05 equiv of Acid Chloride.[1] Add electrophile at -78°C. If imide forms, treat with LiOH/MeOH to hydrolyze the weaker bond back to the amide.[1]
Tarry/Black Mixture Decomposition of substrate.[1][4]The anion might be unstable at RT.[1] Perform deprotonation at -78°C using LiHMDS instead of NaH.

Comparative Data: Coupling 2,6-Dichloro-4-Nitroaniline

The following data summarizes typical yields for coupling 2,6-dichloro-4-nitroaniline with benzoyl chloride (or equivalent).

MethodReagentsYield (%)Notes
Standard HATU / DIPEA / DMF< 5%No reaction; amine is too weak.
Thermal Benzoyl Chloride / Pyridine / 110°C35-40%Slow; significant degradation.[1]
Catalytic Acid Chloride / 4-PPY / DCM65%4-PPY is superior to DMAP for hindered centers.[1]
Anion (Base) NaH / THF / Benzoyl Chloride92% High yield, fast reaction.[1] Requires dry technique.[1]

Frequently Asked Questions (FAQ)

Q: Why use 4-PPY instead of DMAP? A: 4-Pyrrolidinopyridine (4-PPY) is more basic and less sterically hindered at the pyridine nitrogen than DMAP.[1] This allows it to form the N-acylpyridinium intermediate more effectively with hindered electrophiles, driving the reaction forward.[1]

Q: Can I use this NaH method with amino acids (chiral centers)? A: Caution. Strong bases like NaH or LiHMDS will racemize alpha-chiral centers on the acid component via ketene formation.[1] For chiral acids, stick to the Acyl Fluoride (TFFH) method or use Collidine as a milder base with acid chlorides.[1]

Q: My acid chloride is not commercially available. How do I make it compatible with the NaH method? A: Generate the acid chloride in situ using Oxalyl Chloride/DMF (cat.) in DCM.[1] Evaporate the solvent completely (to remove HCl), redissolve in THF, and add to the pre-formed aniline anion.[1]

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]

  • Due-Hansen, M. E., et al. (2016).[1][4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][4][5][6] Organic & Biomolecular Chemistry, 14, 430-433.[1][6] [1]

  • Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[1] Organic Syntheses, 59, 26. [1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.